6-Imino-5,5-dimethylpiperidin-3-ol hydrobromide
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Overview
Description
6-Imino-5,5-dimethylpiperidin-3-ol hydrobromide is a chemical compound with a unique structure that includes a piperidine ring substituted with an imino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-5,5-dimethylpiperidin-3-ol hydrobromide typically involves the reaction of 5,5-dimethylpiperidin-3-ol with an appropriate imino group donor under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
6-Imino-5,5-dimethylpiperidin-3-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted piperidine compounds. These products are of interest for further chemical modifications and applications .
Scientific Research Applications
6-Imino-5,5-dimethylpiperidin-3-ol hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Imino-5,5-dimethylpiperidin-3-ol hydrobromide involves its interaction with specific molecular targets and pathways. The imino group and hydroxyl group play crucial roles in its binding to target molecules, influencing their activity and function. The compound may modulate enzymatic activity, receptor binding, or other cellular processes, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Imino-5,5-dimethylpiperidin-3-ol hydrobromide include:
- 5,5-Dimethylpiperidin-3-ol hydrochloride
- 6,6-Dimethylpiperidin-3-ol hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the imino group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H15BrN2O |
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Molecular Weight |
223.11 g/mol |
IUPAC Name |
6-amino-5,5-dimethyl-3,4-dihydro-2H-pyridin-3-ol;hydrobromide |
InChI |
InChI=1S/C7H14N2O.BrH/c1-7(2)3-5(10)4-9-6(7)8;/h5,10H,3-4H2,1-2H3,(H2,8,9);1H |
InChI Key |
VADOQQJYLRDASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN=C1N)O)C.Br |
Origin of Product |
United States |
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